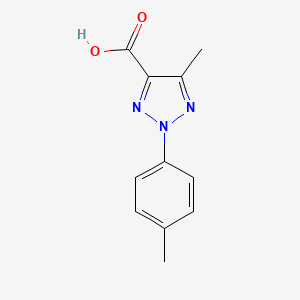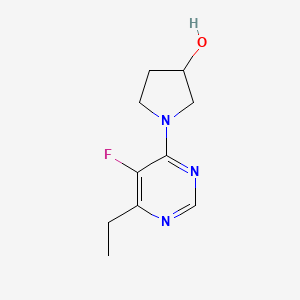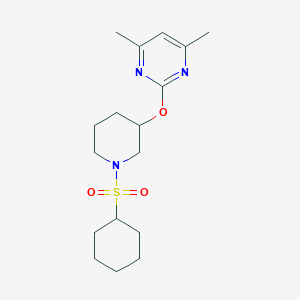![molecular formula C21H25N3O3S2 B2806502 N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 440329-76-0](/img/structure/B2806502.png)
N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound has shown promise in cancer research, particularly due to its structural similarity to thieno[3,2-d]pyrimidine derivatives, which have been synthesized and evaluated for their antitumor activities. These compounds, including variants with different functional groups, have demonstrated potent anticancer activity against various human cancer cell lines such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The antitumor efficacy is comparable to that of doxorubicin, a standard chemotherapeutic agent, highlighting the potential of such compounds in cancer therapy (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Thienopyrimidine derivatives, including those linked with rhodanine, have been synthesized and assessed for their antimicrobial properties. Some of these compounds have exhibited significant antibacterial potency against various bacterial strains, including E. coli, B. subtilis, B. cereus, and K. pneumoniae, with minimum inhibitory concentrations (MICs) competitive with standard antibiotics like Gentamicin. This indicates the potential use of such compounds in treating bacterial infections (Kerru et al., 2019).
Chemical Synthesis and Reactivity
The compound is integral in the synthesis of various novel derivatives, which have been explored for their biological activities and chemical reactivities. For instance, novel selenium-containing sulfa drugs derived from similar pyrimidine structures have been synthesized and shown to possess antibacterial activities, emphasizing the versatility of the compound in generating new therapeutic agents with potential clinical applications (Abdel‐Hafez, 2010).
Molecular Docking and Structural Analysis
Further research has involved the design, synthesis, and molecular docking studies of compounds structurally related to "N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide", providing insights into their potential mechanisms of action at the molecular level. Such studies contribute to understanding how these compounds interact with biological targets, which is crucial for drug development processes (Huang et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-4-27-16-7-5-15(6-8-16)22-18(25)13-29-21-23-17-10-12-28-19(17)20(26)24(21)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXUMOWLKPVKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{benzyl[2-hydroxy-2-(thiophen-3-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2806424.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2806427.png)

![1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone](/img/structure/B2806431.png)

![5-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2806434.png)
![2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]pyridine-3-carboxamide](/img/structure/B2806436.png)
![2,6-dichloro-N-[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2806437.png)
![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2806438.png)

